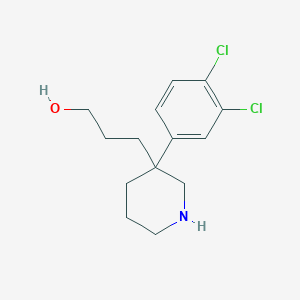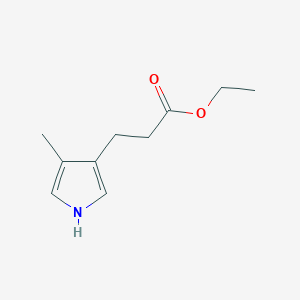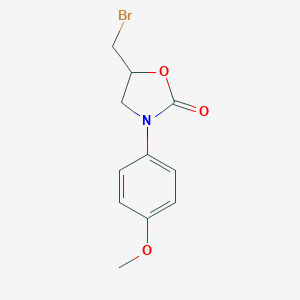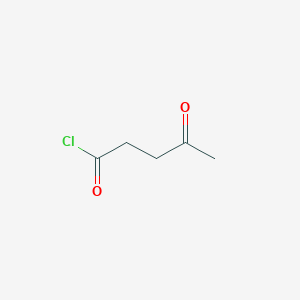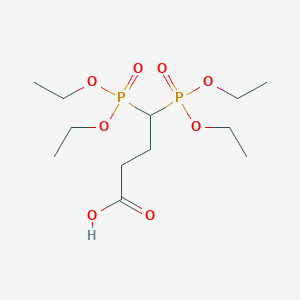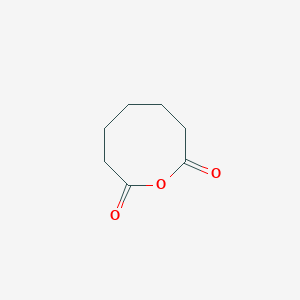
Oxocane-2,8-dione
Overview
Description
Oxocane-2,8-dione: is an organic compound with the molecular formula C₇H₁₀O₃ pimelic acid anhydride . This compound is characterized by a seven-membered ring structure containing two ketone groups at the 2 and 8 positions. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Pimelic Acid: One common method for synthesizing oxocane-2,8-dione involves the cyclization of pimelic acid. This reaction typically requires a dehydrating agent such as acetic anhydride or phosphorus pentoxide to facilitate the formation of the anhydride ring.
Oxidation of Cycloheptanone: Another synthetic route involves the oxidation of cycloheptanone using oxidizing agents like potassium permanganate or chromium trioxide. This method introduces the ketone groups at the 2 and 8 positions of the ring.
Industrial Production Methods: Industrial production of this compound often involves the large-scale cyclization of pimelic acid due to its cost-effectiveness and availability of raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxocane-2,8-dione can undergo further oxidation to form more complex compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form oxocane-2,8-diol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one of the ketone groups is replaced by other functional groups. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxocane-2,8-diol: Formed by the reduction of this compound.
Substituted Oxocane Derivatives: Formed by substitution reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Oxocane-2,8-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the production of polymers and resins due to its reactive ketone groups.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those targeting metabolic pathways involving ketone groups.
Biochemical Research: It is used in studies related to enzyme-catalyzed reactions and metabolic processes.
Industry:
Material Science: this compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Agriculture: It is used in the synthesis of agrochemicals that enhance crop protection and yield.
Mechanism of Action
Molecular Targets and Pathways: Oxocane-2,8-dione exerts its effects primarily through its reactive ketone groups. These groups can interact with various biological molecules, including enzymes and proteins, leading to changes in their activity and function. The compound can also participate in redox reactions, influencing cellular metabolic pathways.
Comparison with Similar Compounds
Cycloheptanone: A seven-membered ring compound with a single ketone group.
Pimelic Acid: The precursor to oxocane-2,8-dione, containing a seven-membered ring with carboxylic acid groups.
Uniqueness: this compound is unique due to its two ketone groups positioned at the 2 and 8 positions of the ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
oxocane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHUBLNWMCWUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429491 | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10521-07-0 | |
| Record name | 2,8-Oxocanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10521-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pimelic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxocane-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

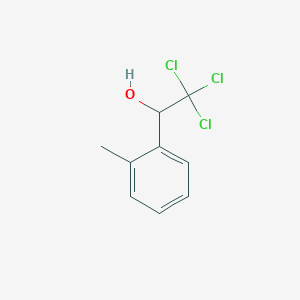

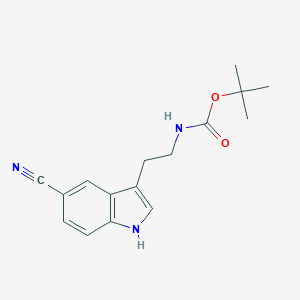
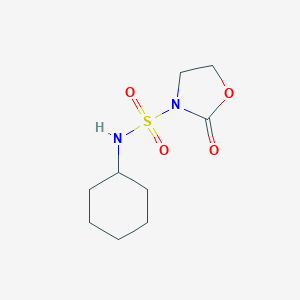

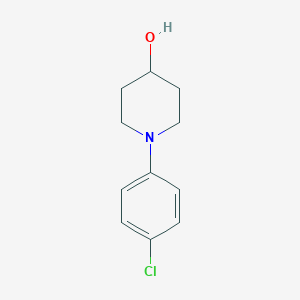
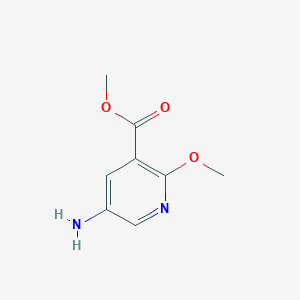
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
